L-rhamnonic acid

Description

Historical Discoveries and Early Investigations of L-Rhamnonic Acid and Related Metabolites

The investigation into L-rhamnose metabolism began with the characterization of catabolic pathways in various microorganisms. Early research in the mid-20th century, including studies on bacteria like Escherichia coli, primarily identified a phosphorylated pathway for L-rhamnose breakdown. nih.gov This pathway involves the isomerization of L-rhamnose to L-rhamnulose, followed by phosphorylation and cleavage by an aldolase (B8822740). nih.govnih.gov

A significant development in understanding L-rhamnose metabolism came with the discovery of an alternative, non-phosphorylated oxidative pathway. A key study in 1985 on the yeast Pullularia pullulans detailed an oxidative route for L-rhamnose degradation. wikipedia.org This research was pivotal as it identified the enzymatic steps leading to L-rhamnonic acid. The pathway begins with the oxidation of L-rhamnose by L-rhamnose 1-dehydrogenase to form L-rhamnono-1,4-lactone. wikipedia.orgresearchgate.net This lactone is then hydrolyzed by the enzyme L-rhamnono-1,4-lactonase to yield L-rhamnonic acid. wikipedia.orgnih.gov This discovery established L-rhamnonic acid as a central intermediate in this specific metabolic route, which has since been identified in other fungi and a few bacterial species, such as Azotobacter vinelandii. researchgate.net

These early investigations highlighted the diversity of carbohydrate metabolism, demonstrating that even a single sugar like L-rhamnose could be processed through fundamentally different biochemical sequences, leading to distinct intermediates like L-rhamnonic acid.

Evolution of Research Paradigms for L-Rhamnonic Acid in Carbohydrate Biochemistry

The study of carbohydrate metabolism has evolved significantly over time. Initial research focused on elucidating core pathways like the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and its role in energy production. nih.gov The discovery of alternative routes, such as the Entner-Doudoroff (ED) pathway and the non-phosphorylated L-rhamnose pathway, broadened this perspective. nih.gov It became clear that metabolic pathways were not just for catabolism but also played crucial anabolic roles, with some pathways likely originating for biosynthesis before being adapted for energy extraction. nih.gov

Within this evolving paradigm, research on L-rhamnonic acid and its associated pathway shifted from simple pathway elucidation to a more comparative and functional analysis. Scientists began to explore why different organisms evolved distinct pathways for the same substrate. The existence of both phosphorylated and non-phosphorylated routes for L-rhamnose metabolism prompted investigations into the genetic regulation and enzymatic machinery of each. asm.orgnih.gov The focus expanded to understand the molecular basis for the substrate specificity of enzymes like L-rhamnose dehydrogenase and L-rhamnono-1,4-lactonase, which are unique to the oxidative pathway. researchgate.netqmul.ac.uk This shift marked a move towards a more integrated understanding of metabolic diversity and its evolutionary drivers.

Current Landscape and Significance of L-Rhamnonic Acid in Contemporary Carbohydrate Research

In the current research landscape, L-rhamnonic acid and its metabolic pathway are significant for several reasons. The parent sugar, L-rhamnose, is a critical component of the cell walls of many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. nih.govmdpi.com Crucially, the biosynthetic pathways for L-rhamnose and its subsequent catabolic pathways are found in bacteria and fungi but not in humans. nih.gov This absence in mammals makes the enzymes involved in L-rhamnose metabolism, including those in the pathway that produces L-rhamnonic acid, attractive targets for the development of novel antibacterial agents. mdpi.com

Contemporary research leverages tools from glycobiology and metabolomics to study the roles of rhamnose-containing compounds in cell recognition, signaling, and immune responses. sigmaaldrich.com The biosynthesis of rhamnose donors, such as dTDP-L-rhamnose, is a major area of study, as these molecules are the building blocks for complex polysaccharides in bacteria. nih.govresearchgate.net Understanding the complete metabolic network, from biosynthesis to catabolism, provides a more holistic picture of bacterial physiology. The study of L-rhamnonic acid contributes to this by detailing a specific route of L-rhamnose utilization, which is important for understanding microbial life in diverse environments, such as the gut microbiome, where complex plant-derived carbohydrates are a key energy source. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of L-Rhamnonic Acid and Related Lactone

This table outlines the key chemical identifiers and properties for L-rhamnonic acid and its immediate precursor, L-rhamnono-1,4-lactone.

| Property | L-Rhamnonic Acid | L-Rhamnono-1,4-lactone |

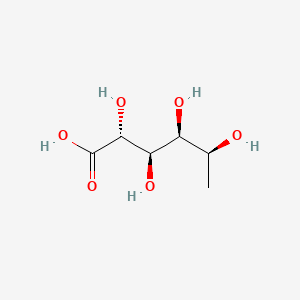

| IUPAC Name | (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid nih.gov | (3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-one nih.gov |

| Molecular Formula | C₆H₁₂O₆ nih.gov | C₆H₁₀O₅ nih.govsigmaaldrich.com |

| Molecular Weight | 180.16 g/mol nih.gov | 162.14 g/mol nih.govsigmaaldrich.com |

| CAS Number | 6422-34-0 nih.gov | 20031-16-7 sigmaaldrich.comsigmaaldrich.com |

| ChEBI ID | CHEBI:17357 nih.gov | CHEBI:17937 nih.gov |

| PubChem CID | 6602429 nih.gov | 5460219 nih.gov |

| Appearance | Not specified | Powder sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | Not specified | [α]/D -39±3°, c = 2 in H₂O sigmaaldrich.comsigmaaldrich.com |

Table 2: Key Enzymes in L-Rhamnose Metabolic Pathways

This table summarizes the primary enzymes involved in the two main catabolic pathways for L-rhamnose.

| Enzyme | EC Number | Pathway | Reaction Catalyzed |

| L-Rhamnose Isomerase | 5.3.1.14 nih.govqmul.ac.uk | Phosphorylated | L-rhamnose ⇌ L-rhamnulose nih.gov |

| Rhamnulokinase | 2.7.1.5 qmul.ac.uk | Phosphorylated | L-rhamnulose + ATP → L-rhamnulose-1-phosphate + ADP nih.gov |

| Rhamnulose-1-phosphate aldolase | 4.1.2.19 qmul.ac.uk | Phosphorylated | L-rhamnulose-1-phosphate ⇌ Dihydroxyacetone phosphate (B84403) + L-Lactaldehyde nih.gov |

| L-Rhamnose 1-dehydrogenase | 1.1.1.173 qmul.ac.uk | Non-phosphorylated (Oxidative) | L-rhamnose + NAD⁺ → L-rhamnono-1,4-lactone + NADH + H⁺ researchgate.net |

| L-Rhamnono-1,4-lactonase | 3.1.1.65 wikipedia.orgqmul.ac.uk | Non-phosphorylated (Oxidative) | L-rhamnono-1,4-lactone + H₂O → L-rhamnonate wikipedia.org |

| L-Rhamnonate dehydratase | 4.2.1.90 qmul.ac.uk | Non-phosphorylated (Oxidative) | L-rhamnonate → 2-keto-3-deoxy-L-rhamnonate + H₂O researchgate.net |

| L-2-keto-3-deoxyrhamnonate aldolase | 4.1.2.53 qmul.ac.uk | Non-phosphorylated (Oxidative) | L-2-keto-3-deoxyrhamnonate ⇌ Pyruvate (B1213749) + L-Lactaldehyde researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFWIISVIFCMDK-QMKXCQHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316592 | |

| Record name | L-Rhamnonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-34-0 | |

| Record name | L-Rhamnonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Rhamnonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioproduction of L Rhamnonic Acid

Microbial Sources and Fermentative Production Systems for L-Rhamnonic Acid

The biotechnological production of L-rhamnonic acid is predominantly achieved through the aerobic fermentation of L-rhamnose by various microorganisms. Both yeasts and bacteria have been identified as effective producers, utilizing specific enzymatic pathways to oxidize L-rhamnose.

Several species and genera of yeasts have been shown to dissimilate L-rhamnose aerobically, leading to the production of L-rhamnonic acid. In a screening of 63 yeast strains, 12 were found to utilize L-rhamnose effectively. oup.comjst.go.jp Among these, seven strains were identified as significant producers of L-rhamnonic acid and/or 1,2-propanediol. oup.comjst.go.jptandfonline.com

The key enzyme in the yeast pathway is an NAD+-dependent L-rhamnose dehydrogenase, which catalyzes the initial oxidation of L-rhamnose. researchgate.net This is followed by the activity of a lactonase that hydrolyzes the resulting L-rhamnono-γ-lactone to L-rhamnonate (L-rhamnonic acid). researchgate.net This metabolic pathway is inducible by L-rhamnose and can be repressed by the presence of D-glucose. researchgate.net

Notable yeast producers include:

Debaryomyces kloeckeri jst.go.jptandfonline.com

Pichia pseudopolymorpha jst.go.jptandfonline.com

Pichia rhodanensis jst.go.jptandfonline.com

Pichia robertsii jst.go.jptandfonline.com

Pichia wickerhamii jst.go.jptandfonline.com

Candida polymorpha oup.comjst.go.jptandfonline.com

Torulopsis famata jst.go.jptandfonline.com

Candida polymorpha has been highlighted for its ability to produce both L-rhamnonic acid and 1,2-propanediol from L-rhamnose with a good yield, reaching 38% of the consumed sugar when calcium carbonate is present in the medium. oup.comtandfonline.com

Table 1: Selected Yeast Producers of L-Rhamnonic Acid from L-Rhamnose

Bacteria, particularly from the genus Pseudomonas, are well-known for their metabolic versatility, including the ability to synthesize rhamnolipids, which are glycolipids containing L-rhamnose. nih.govnih.gov The biosynthesis of these compounds involves the precursor L-rhamnose. The catabolism of L-rhamnose in some bacteria proceeds through L-rhamnonic acid.

Pseudomonas taetrolens has been specifically identified for its capacity to transform L-rhamnose into L-rhamnonic acid using resting cells. researchgate.net This biotransformation has been shown to be highly efficient. researchgate.net While many Pseudomonas species are studied for rhamnolipid production, the direct production of L-rhamnonic acid is a specific metabolic outcome. nih.gov

Additionally, the genetic systems for L-rhamnose metabolism in bacteria like Escherichia coli are well-characterized. nih.gov The rhaBAD promoter in E. coli is positively regulated by L-rhamnose, and the catabolic pathway involves the conversion of L-rhamnose. nih.gov This knowledge is foundational for engineering bacterial strains for targeted production of L-rhamnose derivatives.

Table 2: Bacterial Production of L-Rhamnonic Acid

To maximize the production of L-rhamnonic acid, several bioprocess engineering strategies can be implemented. These focus on creating the ideal environment for the microbial catalysts and include genetic modification, media formulation, and control of physical parameters. alliedacademies.org

For the production of L-rhamnonic acid by Pseudomonas taetrolens, specific optimization has been investigated. Research demonstrated that the final production rate could be significantly influenced by physical parameters. A yield of 90% was achieved after 48 hours under the following conditions:

Temperature: 37°C researchgate.net

Cell Concentration: OD600 = 40 researchgate.net

Shaker Speed: 180 rpm researchgate.net

General strategies applicable to enhancing fermentation yields include:

Media Optimization: Adjusting the composition of carbon, nitrogen, and trace elements is crucial. alliedacademies.org For L-rhamnonic acid, ensuring a sufficient supply of the L-rhamnose precursor is paramount.

Parameter Control: Maintaining optimal pH, temperature, and dissolved oxygen levels is essential for aerobic fermentations. alliedacademies.org

Genetic Engineering: Modifying microbial strains to enhance specific metabolic pathways can increase productivity. For example, inactivating genes responsible for the further catabolism of L-rhamnonic acid or the consumption of the L-rhamnose inducer could channel metabolic flux towards the desired product. nih.gov

Presence of L-Rhamnonic Acid in Plant Systems and Other Biological Matrices

While direct, significant accumulation of L-rhamnonic acid in plants is not widely reported, its precursor, L-rhamnose, is a common component of many plant-based natural products. researchgate.net L-rhamnose is found in:

Plant Glycosides: Such as quercitrin (B1678633) and naringin. researchgate.net

Saponins and Cardiac Glycosides researchgate.net

Plant Pigments researchgate.net

Plant Gums and Mucilages researchgate.net

The catabolism of L-rhamnose in microorganisms that may inhabit plant environments proceeds via an oxidative pathway where L-rhamnose is first oxidized to L-rhamnono-γ-lactone, which is then hydrolyzed to L-rhamnonate (L-rhamnonic acid). researchgate.net Therefore, L-rhamnonic acid can exist as a transient metabolic intermediate in biological systems where L-rhamnose is being utilized as a carbon source. Its presence is intrinsically linked to the microbial degradation of rhamnose-containing biopolymers. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-Propanediol |

| Calcium Carbonate |

| D-Glucose |

| L-Rhamnonic acid |

| L-Rhamnono-γ-lactone |

| L-Rhamnose |

| Naringin |

Biosynthetic Pathways and Enzymatic Mechanisms of L Rhamnonic Acid Metabolism

Elucidation of L-Rhamnose Catabolism Pathways Leading to L-Rhamnonic Acid

The breakdown of L-rhamnose to L-rhamnonic acid primarily occurs through a non-phosphorylative pathway, which has been identified in fungi and some bacteria. nih.govnih.govresearchgate.net This oxidative pathway is distinct from the phosphorylated route more commonly observed in bacteria like Escherichia coli. nih.govresearchgate.net

In fungi such as Aspergillus niger and Aureobasidium pullulans (formerly Pullularia pullulans), the catabolism is initiated by the direct oxidation of L-rhamnose. nih.govmdpi.comlongdom.org This pathway involves a series of enzymatic reactions that convert L-rhamnose into intermediates that are then channeled into central metabolism. The initial steps of this pathway lead directly to the formation of L-rhamnono-1,4-lactone, which is then hydrolyzed to L-rhamnonic acid. researchgate.netmdpi.com

The non-phosphorylative L-rhamnose metabolic pathway is characterized by the following sequential enzymatic conversions:

L-rhamnose is oxidized to L-rhamnono-1,4-lactone . researchgate.netmdpi.com

L-rhamnono-1,4-lactone is hydrolyzed to L-rhamnonate (L-rhamnonic acid). researchgate.netmdpi.com

L-rhamnonate is then dehydrated to 2-keto-3-deoxy-L-rhamnonate (L-KDR). researchgate.net

Finally, L-KDR is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and L-lactaldehyde . researchgate.net

This pathway allows microorganisms to utilize L-rhamnose as a carbon and energy source. The initial oxidation to L-rhamnonic acid is a critical juncture in this metabolic sequence.

Enzymatic Systems Governing L-Rhamnonic Acid Biosynthesis and Transformation

The conversion of L-rhamnose to L-rhamnonic acid is orchestrated by a specific set of enzymes. The characterization of these enzymes, including their activity, specificity, and kinetics, is fundamental to understanding the regulation of this metabolic route.

Characterization of L-Rhamnono-1,4-Lactonase Activity (EC 3.1.1.65)

L-rhamnono-1,4-lactonase (EC 3.1.1.65) is the enzyme responsible for the hydrolysis of L-rhamnono-1,4-lactone to form L-rhamnonate. wikipedia.orgfrontiersin.org This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. wikipedia.orgfrontiersin.org Its systematic name is L-rhamnono-1,4-lactone lactonohydrolase. wikipedia.orgfrontiersin.org

The reaction catalyzed by this enzyme is: L-rhamnono-1,4-lactone + H₂O ⇌ L-rhamnonate wikipedia.orgfrontiersin.org

This enzymatic step is crucial for the progression of the L-rhamnose catabolic pathway, as it converts the lactone into the open-chain acid form. While the enzyme has been identified and its function established, detailed kinetic parameters such as Km and kcat values are not extensively documented in publicly available literature.

Investigation of L-Rhamnose Dehydrogenases and Related Oxidoreductase Systems

L-rhamnose dehydrogenase (EC 1.1.1.173) catalyzes the initial step in the non-phosphorylative catabolism of L-rhamnose, the oxidation of L-rhamnofuranose to L-rhamno-1,4-lactone, with the concomitant reduction of a nicotinamide (B372718) cofactor. longdom.orgnih.govnih.gov This enzyme belongs to the family of oxidoreductases. nih.gov

The reaction is as follows: L-rhamnofuranose + NAD⁺ ⇌ L-rhamno-1,4-lactone + NADH + H⁺ longdom.orgnih.gov

Studies have characterized L-rhamnose dehydrogenases from various microorganisms, revealing differences in their cofactor specificity. The enzyme from Pullularia pullulans is NAD-dependent and does not utilize NADP. nih.gov In contrast, some bacterial L-rhamnose dehydrogenases can use both NAD⁺ and NADP⁺, while archaeal enzymes can be NADP⁺ specific. aalto.fi The L-rhamnose dehydrogenase LraA from Aspergillus niger exhibits a strict dependency on NAD⁺ as a cofactor. mdpi.comaalto.fi

Substrate Specificity and Kinetic Analysis of Key Enzymes in L-Rhamnonic Acid Metabolism

The key enzymes in the initial steps of L-rhamnose catabolism, L-rhamnose dehydrogenase and L-rhamnono-1,4-lactonase, exhibit a high degree of specificity for their respective substrates.

The L-rhamnose dehydrogenase (LraA) from Aspergillus niger has been shown to be highly specific for L-rhamnose. nih.govnih.govaalto.firesearchgate.net It displays significantly lower activity towards other sugars such as L-fucose and no detectable activity on a range of other monosaccharides. nih.govmdpi.com This high specificity suggests that LraA has evolved for a dedicated role in fungal L-rhamnose catabolism. nih.govaalto.firesearchgate.net The kinetic parameters for L-rhamnose dehydrogenases from different microbial sources have been determined, highlighting variations in their affinity and catalytic efficiency.

Kinetic Parameters of L-Rhamnose Dehydrogenase

| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Cofactor | Reference |

|---|---|---|---|---|---|---|

| Aspergillus niger | LraA | L-Rhamnose | 0.48 ± 0.05 | 63.4 ± 5.7 | NAD⁺ | mdpi.com |

| Pullularia pullulans | L-Rhamnose Dehydrogenase | L-Rhamnose | Not specified | Not specified | NAD⁺ | nih.gov |

Data for Pullularia pullulans kinetics were mentioned as studied but specific values were not provided in the abstract.

Genetic Regulation and Metabolic Engineering Approaches for Modulating L-Rhamnonic Acid Production

The production of L-rhamnonic acid is tightly controlled at the genetic level. In fungi like Aspergillus niger, the expression of genes involved in L-rhamnose catabolism is regulated by a specific transcriptional activator, RhaR. mdpi.commdpi.com Inactivation of the rhaR gene leads to a down-regulation of genes required for the release and catabolism of L-rhamnose, rendering the fungus unable to grow on L-rhamnose as a sole carbon source. mdpi.commdpi.com

The induction of the RhaR-dependent genes appears to be triggered not by L-rhamnose itself, but by a downstream metabolite. mdpi.com Studies suggest that L-2-keto-3-deoxyrhamnonate (L-KDR), the product of the L-rhamnonate dehydratase reaction, is the likely physiological inducer that activates RhaR. mdpi.com

In bacteria, such as Bacillus subtilis, the genes for L-rhamnose catabolism are often organized in operons. The rhaEWRBMA operon in B. subtilis is regulated by two transcriptional factors, RhaR (a repressor) and CcpA (involved in carbon catabolite repression). nih.govnih.gov The repressor activity of RhaR is inhibited by L-rhamnulose-1-phosphate, an intermediate of the bacterial phosphorylated pathway. nih.govnih.gov

While the genetic regulation of L-rhamnose catabolism provides a basis for manipulating the production of L-rhamnonic acid, specific metabolic engineering strategies aimed at overproducing this compound are not extensively reported in the scientific literature. General metabolic engineering principles, such as the overexpression of key enzymes (e.g., L-rhamnose dehydrogenase) and the optimization of precursor supply, could theoretically be applied. nih.gov However, detailed studies demonstrating the successful application of these strategies for enhancing L-rhamnonic acid yield are currently scarce. Research in metabolic engineering has more prominently focused on the production of other compounds, with the principles being potentially adaptable to L-rhamnonic acid in the future.

Chemical Synthesis and Derivatization Strategies for L Rhamnonic Acid

Laboratory-Scale Synthetic Methodologies for L-Rhamnonic Acid

The primary laboratory-scale synthesis of L-rhamnonic acid typically involves the oxidation of L-rhamnose. This can be achieved through various chemical and biochemical routes.

Biocatalytic Oxidation: Microorganisms like Pseudomonas taetrolens have been employed for the biotransformation of L-rhamnose to L-rhamnonic acid. Optimal conditions for this bioprocess include temperatures around 37°C, a cell concentration of OD600 = 40, and a shaker speed of 180 rpm, achieving a production rate of up to 90% within approximately 48 hours researchgate.net. Candida polymorpha has also been shown to produce L-rhamnonic acid from L-rhamnose, yielding it at approximately 38% of the consumed sugar in the presence of CaCO₃ researchgate.net.

Chemical Oxidation: Chemical oxidation methods also exist. For instance, L-rhamnose can be oxidized to L-1,4-rhamnonelactone using Cr(VI) in perchloric acid or aqueous acetic acid researchgate.net. While this yields a lactone intermediate, further hydrolysis can lead to the corresponding acid. Other chemical oxidations, such as using potassium iodate (B108269) (KIO₄) in sulfuric acid, are also documented researchgate.net.

Table 1: Summary of L-Rhamnonic Acid Synthesis Methods

| Method | Starting Material | Key Reagents/Conditions | Product Yield/Rate | Reference |

| Biotransformation | L-Rhamnose | Pseudomonas taetrolens resting cells, 37°C, 180 rpm, 48h | ~90% | researchgate.net |

| Biotransformation | L-Rhamnose | Candida polymorpha, CaCO₃ | 38% (of sugar consumed) | researchgate.net |

| Chemical Oxidation | L-Rhamnose | Cr(VI) in perchloric acid or aqueous acetic acid | L-1,4-rhamnonelactone | researchgate.net |

| Chemical Oxidation | L-Rhamnose | KIO₄ in H₂SO₄ | Not specified | researchgate.net |

Chemical Modification and Synthesis of L-Rhamnonic Acid Derivatives

L-rhamnonic acid can undergo various chemical modifications to produce derivatives, primarily through reactions involving its carboxylic acid group or hydroxyl groups.

Esterification: The carboxylic acid group of L-rhamnonic acid can be esterified by reacting with alcohols. This typically involves acid catalysis (Fischer esterification) or coupling agents like carbodiimides (e.g., DCC, DIC, EDC) often in the presence of catalysts like DMAP libretexts.orgnih.govmasterorganicchemistry.comresearchgate.net. For example, Steglich esterification, utilizing DCC or DIC with DMAP, is a common and versatile method for forming ester bonds under mild conditions nih.gov.

Amidation: Similar to esterification, the carboxylic acid group can react with amines to form amides. This process also commonly employs carbodiimide (B86325) coupling agents (DCC, DIC, EDC) with or without DMAP libretexts.orgresearchgate.net. The use of DIC in water as a green solvent has also been reported for amide bond formation researchgate.net.

Protection and Derivatization of Hydroxyl Groups: The hydroxyl groups on the sugar backbone can be protected or modified. For instance, acetylation is a common method to protect hydroxyl groups, yielding acetylated derivatives. Isopropylidene protection is also used for diol functionalities nih.gov. These protected forms are often intermediates for further synthetic steps, such as the synthesis of nucleoside analogs or glycosyl donors nih.gov.

Table 2: Common Derivatization Reactions of L-Rhamnonic Acid

| Reaction Type | Reactants | Typical Reagents/Conditions | Product Type | Reference(s) |

| Esterification | L-Rhamnonic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄) or Coupling agents (DCC, DIC, EDC) + DMAP | L-Rhamnonic acid esters | libretexts.orgnih.govmasterorganicchemistry.com |

| Amidation | L-Rhamnonic Acid + Amine | Coupling agents (DCC, DIC, EDC) + DMAP or DIC in water | L-Rhamnonic acid amides | libretexts.orgresearchgate.net |

| Acetylation | L-Rhamnonic Acid (or protected form) | Acetic anhydride, Pyridine | Acetylated L-rhamnonic acid | nih.gov |

| Isopropylidenation | L-Rhamnonic Acid (or protected form) | Acetone, p-toluene sulfonic acid | Isopropylidene-protected forms | nih.gov |

Stereochemical Considerations in the Synthesis of L-Rhamnonic Acid and its Analogs

The synthesis of L-rhamnonic acid and its derivatives must carefully consider stereochemistry, as L-rhamnose itself is a chiral molecule. Maintaining or controlling the stereochemical configuration at each chiral center is paramount, especially when aiming for specific biological activities or applications.

Chiral Precursor: L-rhamnose (6-deoxy-L-mannose) is the natural precursor, and its inherent stereochemistry dictates the configuration of L-rhamnonic acid. The synthesis pathways must preserve these chiral centers.

Stereoselective Synthesis: While direct oxidation of L-rhamnose typically yields the L-isomer of rhamnonic acid, the synthesis of analogs or derivatives may require stereoselective methods. Techniques like asymmetric synthesis, employing chiral catalysts or auxiliaries, are crucial for controlling the stereochemical outcome when new chiral centers are introduced or when specific enantiomers or diastereomers are desired. For example, stereoselective synthesis of amino acid derivatives often involves strategies like photoredox catalysis with chiral imines or Wittig reactions under phase-transfer conditions to control stereochemistry nih.govchemrxiv.orgrsc.orgmdpi.com. Although these examples pertain to amino acids, the underlying principles of stereocontrol are applicable to carbohydrate chemistry.

Lactone Formation: Oxidation of L-rhamnose can lead to lactone forms, such as L-1,4-rhamnonelactone researchgate.net. The stereochemistry of these lactones is directly inherited from the parent sugar.

Compound List:

L-rhamnonic acid

L-rhamnose

L-1,4-rhamnonelactone

L-rhamnopyranoside

L-rhamnonic acid esters

L-rhamnonic acid amides

L-rhamnitol

L-rhamnose-1-phosphate

L-lactaldehyde

Dihydroxyacetone phosphate (B84403) (DHAP)

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid (IUPAC name for L-rhamnonic acid)

2-dehydro-3-deoxy-L-rhamnonic acid

3,6-dideoxy-L-arabino-hex-2-ulosonate

(4R,5S)-4,5-dihydroxy-2-oxohexanoic acid

2,3,4-tri-O-acetyl-β-L-rhamnopyranose bromide

2,3,4-tri-O-acetyl-β-L-rhamnopyranose cyanide

2,3-O-isopropylidene-L-rhamnopyranose

3-(2,3-O-isopropylidene-β-L-rhamnopyranose) iminopropanenitrile

(3S,4S,5S,6R) 3,4,5-triacetoxy-2-methyl-7,9-diaza-1-oxa-spiro libretexts.orgtandfonline.comdecane-10-one-8-thione

4-(2,3-O-isopropylidene-β-L-rhamnopyranose)-6-amino-2H-1,3-thiazine-2-thione

6-deoxy-L-mannonic acid

1,2-propanediol

L-lactic acid

L-lactide

Poly(lactic acid) (PLA)

L-phenylalanine methyl ester hydrochloride

L-tryptophanyl-amide

Advanced Analytical Methodologies for L Rhamnonic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification of L-Rhamnonic Acid

Chromatographic methods are fundamental for isolating L-rhamnonic acid from mixtures and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) Applications

Studies have successfully employed HPLC to identify L-rhamnonic acid produced through the biotransformation of L-rhamnose researchgate.net. HPLC analysis can provide detailed profiles of reaction mixtures, allowing for the monitoring of product formation rsc.org. For instance, a typical HPLC setup for analyzing L-rhamnonic acid might involve a reversed-phase column, such as a LiChrosorb RP-18, with a mobile phase consisting of an aqueous buffer (e.g., 5 mM phosphoric acid at pH 2.1) and an organic modifier, eluted isocratically at a flow rate of 1 mL/min, with detection typically performed using a UV detector at 210 nm researchgate.net. Alternatively, a graphite (B72142) column (Hypercarb) can be used with a mobile phase of formic acid and acetonitrile, coupled with mass spectrometry for enhanced detection psu.edu. HPLC is also suitable for analyzing sugars and related compounds, including L-rhamnonic acid oxfordindices.com.

Table 1: Chromatographic Techniques for L-Rhamnonic Acid Analysis

| Technique | Application/Purpose | Key Features/Notes | References |

| HPLC | Separation and Quantification of L-rhamnonic acid | Suitable for polar and thermally labile compounds; UV detection; can be coupled with MS; requires volatile mobile phases for MS coupling. | researchgate.netoxfordindices.comsigmaaldrich.comresearchgate.netpsu.eduhplc.eu |

| GC | Separation of volatile or derivatized compounds | Generally requires derivatization for polar compounds like L-rhamnonic acid; potential for thermal degradation; high specificity. | helsinki.fiboku.ac.atwikipedia.org |

Gas Chromatography (GC) Approaches in L-Rhamnonic Acid Research

Gas Chromatography (GC) is another chromatographic technique, often used for analyzing volatile compounds. While L-rhamnonic acid itself is not highly volatile, GC can be applied after appropriate derivatization to increase its volatility and thermal stability boku.ac.at. GC coupled with Mass Spectrometry (GC-MS) is a robust method for identifying components in complex mixtures, with identification based on mass spectral fragmentation patterns and retention times boku.ac.atwikipedia.org. Research has explored GC-MS after derivatization with phenylboronic acid for the analysis of renewable resources, which could be applicable to L-rhamnonic acid helsinki.fi. The high temperatures used in GC can sometimes lead to the thermal degradation of sensitive molecules, which is a consideration when analyzing compounds like L-rhamnonic acid wikipedia.org.

Spectroscopic Characterization Methods for L-Rhamnonic Acid

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of L-rhamnonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Table 2: Spectroscopic Techniques for L-Rhamnonic Acid Characterization

| Technique | Application/Purpose | Key Features/Notes | References |

| NMR (¹H, ¹³C) | Structural Elucidation | Confirms functional groups, molecular backbone; comparison with standards. | researchgate.netrsc.orgrsc.orgresearchgate.net |

| Mass Spectrometry (MS) | Identification and Quantification | Molecular weight determination, fragmentation patterns; sensitive detection. | psu.eduwikipedia.orgrsc.orgrsc.orgecmdb.camassbank.eunih.gov |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is indispensable for determining the molecular weight and identifying L-rhamnonic acid. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used rsc.orgrsc.org. ESI-MS can confirm the molecular mass of L-rhamnonic acid, with a calculated mass of approximately 180.16 g/mol nih.gov. Studies have reported ESI-MS findings where the detected mass ([M-H]⁻) for L-rhamnonic acid aligns with its expected molecular weight rsc.orgrsc.org. MS, especially when coupled with chromatography, allows for highly sensitive detection and quantification of analytes, even in complex biological samples wikipedia.org. Predicted LC-MS/MS spectra are also available, providing valuable fragmentation data for identification ecmdb.ca.

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) in L-Rhamnonic Acid Research

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, offer comprehensive analytical solutions for L-rhamnonic acid.

Biological Roles and Physiological Significance of L Rhamnonic Acid in Research Models

Role in Microbial Carbohydrate Metabolism and Carbon Utilization Pathways

In the realm of microbial metabolism, L-rhamnose represents a valuable carbon source for various bacteria and fungi. frontiersin.orgmdpi.com Microorganisms have evolved distinct pathways to catabolize this sugar. While many bacteria, such as Escherichia coli, utilize a phosphorylated pathway, an alternative, non-phosphorylated oxidative pathway exists in which L-rhamnonic acid is a key intermediate. frontiersin.orgresearchgate.netresearchgate.net This oxidative pathway has been identified in certain fungi and bacterial species, including Azotobacter vinelandii and Sphingomonas sp. frontiersin.orgnih.gov

The oxidative catabolism of L-rhamnose begins with the oxidation of L-rhamnose to L-rhamnono-1,4-lactone or the unstable L-rhamnono-1,5-lactone. researchgate.net This reaction is catalyzed by an NAD+-dependent L-rhamnose dehydrogenase. researchgate.net The resulting lactone is then hydrolyzed, either spontaneously or by the enzyme L-rhamnono-γ-lactonase, to form L-rhamnonic acid. frontiersin.orgresearchgate.net Subsequently, L-rhamnonate dehydratase converts L-rhamnonic acid into L-2-keto-3-deoxyrhamnonate (L-KDR). frontiersin.orgnih.gov Finally, L-KDR aldolase (B8822740) cleaves L-KDR into pyruvate (B1213749) and L-lactaldehyde, which can then enter central metabolic pathways. frontiersin.orgnih.gov

A modified version of this pathway has been observed in Sphingomonas sp. nih.gov In this organism, after the formation of L-KDR, a novel enzyme, L-KDR 4-dehydrogenase, catalyzes its dehydrogenation. The product is then hydrolyzed by L-2,4-diketo-3-deoxyrhamnonate hydrolase to yield pyruvate and L-lactate. nih.gov The presence of these alternative pathways highlights the metabolic diversity among microorganisms for utilizing complex carbohydrates. Research has also demonstrated the biotransformation of L-rhamnose to L-rhamnonic acid by resting cells of Pseudomonas taetrolens, achieving a high production rate. researchgate.net

Key Enzymes in the Non-phosphorylated L-Rhamnose Oxidative Pathway

| Enzyme | Reaction Catalyzed | Organism(s) | Reference |

|---|---|---|---|

| L-Rhamnose-1-dehydrogenase | L-Rhamnose → L-Rhamnono-lactone | Azotobacter vinelandii, Sphingomonas sp., Aureobasidium pullulans | frontiersin.orgresearchgate.netnih.gov |

| L-Rhamnono-γ-lactonase | L-Rhamnono-lactone → L-Rhamnonic acid | Azotobacter vinelandii, Sphingomonas sp. | frontiersin.orgnih.gov |

| L-Rhamnonate dehydratase | L-Rhamnonic acid → L-2-keto-3-deoxyrhamnonate (L-KDR) | Azotobacter vinelandii, Sphingomonas sp. | frontiersin.orgnih.gov |

| L-KDR aldolase | L-KDR → Pyruvate + L-Lactaldehyde | Azotobacter vinelandii | frontiersin.orgnih.gov |

| L-KDR 4-dehydrogenase | L-KDR → L-2,4-diketo-3-deoxyrhamnonate | Sphingomonas sp. | nih.gov |

| L-2,4-diketo-3-deoxyrhamnonate hydrolase | L-2,4-diketo-3-deoxyrhamnonate → Pyruvate + L-Lactate | Sphingomonas sp. | nih.gov |

L-Rhamnonic Acid as a Metabolic Intermediate in Diverse Biological Systems

A metabolic intermediate is a molecule that is a precursor or metabolite in a biochemical pathway, formed during the conversion of a substrate into an end-product. taylorandfrancis.com L-rhamnonic acid perfectly fits this definition, acting as a transient compound in the oxidative catabolism of L-rhamnose. Its existence is fleeting, as it is produced from L-rhamnono-lactone and is quickly converted to L-KDR by L-rhamnonate dehydratase. researchgate.netnih.gov

The role of L-rhamnonic acid as an intermediate is observed across different domains of life, highlighting convergent evolution in metabolic strategies. It is a key component of the non-phosphorylated L-rhamnose degradation pathway first described in the fungus Aureobasidium pullulans. researchgate.net This pathway was later identified in yeasts such as Pichia stipitis and in several bacterial species, including Azotobacter vinelandii and Sphingomonas sp. frontiersin.orgresearchgate.netnih.gov In these organisms, the formation of L-rhamnonic acid is an essential step to prepare the carbon skeleton of L-rhamnose for the eventual aldolase cleavage that breaks it down into smaller, more easily assimilated molecules like pyruvate. frontiersin.orgnih.gov

Comparison of L-Rhamnose Catabolic Pathways

| Pathway Feature | Phosphorylated Pathway | Non-phosphorylated (Oxidative) Pathway | Reference |

|---|---|---|---|

| Example Organisms | Escherichia coli, Rhizobium leguminosarum | Aureobasidium pullulans, Azotobacter vinelandii, Sphingomonas sp. | frontiersin.orgresearchgate.netresearchgate.netnih.gov |

| Key Intermediates | L-Rhamnulose, L-Rhamnulose-1-phosphate | L-Rhamnono-lactone, L-Rhamnonic acid , L-KDR | frontiersin.orgresearchgate.netresearchgate.net |

| Initial Step | Isomerization (L-Rhamnose → L-Rhamnulose) | Oxidation (L-Rhamnose → L-Rhamnono-lactone) | researchgate.netresearchgate.net |

| Final Products Entering Central Metabolism | Dihydroxyacetone phosphate (B84403) (DHAP), L-Lactaldehyde | Pyruvate, L-Lactaldehyde (or L-Lactate) | frontiersin.orgresearchgate.netnih.gov |

Future Research Directions and Biotechnological Potential of L Rhamnonic Acid

Emerging Biocatalytic and Microbial Production Strategies for L-Rhamnonic Acid

The sustainable production of L-rhamnonic acid is a key area of ongoing research, with a focus on moving away from conventional chemical synthesis towards more environmentally friendly biocatalytic and microbial methods.

Microbial Fermentation and Biotransformation

Several microorganisms have been identified for their ability to convert L-rhamnose into L-rhamnonic acid. The bacterium Pseudomonas taetrolens has been shown to efficiently transform L-rhamnose to L-rhamnonic acid using resting cells. aalto.fi Research has demonstrated that under optimized conditions, a production rate of 90% can be achieved within 48 hours. aalto.fi Furthermore, various yeast species, including Candida polymorpha, have been reported to produce L-rhamnonic acid from L-rhamnose, with yields of up to 38% of the consumed sugar. aalto.fi

Future research will likely focus on metabolic engineering to enhance the production capabilities of these and other microorganisms. Strategies may include:

Overexpression of key enzymes: Increasing the expression of enzymes directly involved in the conversion of L-rhamnose to L-rhamnonic acid, such as L-rhamnose dehydrogenase.

Knockout of competing pathways: Deleting genes that divert L-rhamnose to other metabolic pathways, thereby channeling more substrate towards L-rhamnonic acid production.

Optimization of fermentation conditions: Fine-tuning parameters such as pH, temperature, and nutrient supply to maximize yield and productivity.

Table 1: Microbial Production of L-Rhamnonic Acid

| Microorganism | Production Method | Reported Yield/Rate | Key Findings |

|---|---|---|---|

| Pseudomonas taetrolens | Biotransformation with resting cells | 90% production rate in 48 hours | First report of this bacterium for L-rhamnonic acid production. aalto.fi |

| Candida polymorpha | Aerobic dissimilation | 38% of sugar consumed | Produces L-rhamnonic acid and 1,2-propanediol. aalto.fi |

| Other Yeasts (Debaryomyces kloeckeri, Pichia spp.) | Aerobic dissimilation | Appreciable amounts | Screening of 63 yeast strains identified several producers. aalto.fi |

Enzymatic Biocatalysis

The use of isolated enzymes offers a highly specific and efficient route for L-rhamnonic acid synthesis. L-rhamnose dehydrogenase is a key enzyme that catalyzes the oxidation of L-rhamnose. helsinki.fi An L-rhamnose dehydrogenase from the fungus Aspergillus niger has been heterologously produced and characterized, showing high specificity for L-rhamnose. aalto.fimdpi.com Similarly, the RHA1 gene from the yeast Pichia stipitis encodes an L-rhamnose dehydrogenase that oxidizes L-rhamnose to L-rhamnono-γ-lactone. helsinki.fi

Future biocatalytic strategies could involve:

Enzyme immobilization: Attaching enzymes to a solid support to improve stability and reusability, thereby reducing production costs.

Enzyme engineering: Modifying the structure of L-rhamnose dehydrogenase through techniques like directed evolution to enhance its activity, stability, and substrate specificity.

Multi-enzyme cascades: Designing one-pot reaction systems with multiple enzymes to convert simple sugars into L-rhamnonic acid in a streamlined process.

Interdisciplinary Approaches in L-Rhamnonic Acid Research, including Bioinformatics

The complexity of biological systems necessitates a multidisciplinary approach to research. The study of L-rhamnonic acid is no exception, with the integration of fields like bioinformatics, computational modeling, and systems biology being crucial for future advancements.

Bioinformatics and Genomic Analysis

Bioinformatics plays a pivotal role in identifying novel biocatalysts and understanding the metabolic pathways involved in L-rhamnose metabolism. Comparative genomics has been instrumental in reconstructing L-rhamnose catabolic pathways in a variety of bacteria. mdpi.com This approach allows researchers to identify genes encoding enzymes with potential applications in L-rhamnonic acid production.

Key applications of bioinformatics in this field include:

Gene and enzyme discovery: Searching genomic and metagenomic databases for novel L-rhamnose dehydrogenases and other relevant enzymes with desirable properties.

Metabolic pathway reconstruction: Mapping the complete metabolic network of L-rhamnose utilization in different organisms to identify potential targets for metabolic engineering.

Protein structure prediction and modeling: Creating three-dimensional models of enzymes to understand their mechanism of action and to guide protein engineering efforts.

Computational Modeling and Systems Biology

Computational models can simulate the metabolic fluxes within a cell, providing insights into how genetic modifications might affect the production of L-rhamnonic acid. These models can help predict the outcomes of different metabolic engineering strategies before they are implemented in the laboratory, saving time and resources. Systems biology approaches, which consider the interactions between all components of a biological system, will be essential for a holistic understanding of L-rhamnonic acid production and for the rational design of highly efficient microbial cell factories.

Untapped Research Applications and Methodological Advancements in L-Rhamnonic Acid Studies

While the production of L-rhamnonic acid is a primary research focus, exploring its potential applications and developing advanced analytical methods are equally important for its commercial viability.

Untapped Research Applications

The unique chemical structure of L-rhamnonic acid, particularly its chirality, makes it a valuable molecule for various applications:

Chiral Building Block: L-rhamnonic acid can serve as a versatile chiral starting material in the synthesis of complex organic molecules, such as pharmaceuticals and fine chemicals. nih.govnih.gov Its stereocenters can be used to introduce specific chirality into target molecules, which is often crucial for their biological activity.

Biomaterials and Drug Delivery: Carboxylic acids derived from sugars have potential applications in the development of biocompatible and biodegradable polymers. nih.govnih.gov L-rhamnonic acid could be explored as a monomer for the synthesis of novel bioplastics or as a component of hydrogels for drug delivery and tissue engineering applications. nih.govnih.gov

Precursor for Bioactive Compounds: As a derivative of L-rhamnose, which is a component of many bacterial polysaccharides and has implications for pathogenicity, L-rhamnonic acid and its derivatives could be investigated for their own biological activities or used as precursors for the synthesis of novel antimicrobial agents or immunomodulators.

Methodological Advancements

The accurate and sensitive detection and quantification of L-rhamnonic acid are crucial for both production monitoring and application-oriented research. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are used for identification, more advanced techniques are emerging. aalto.fi

Future methodological advancements are expected in the following areas:

Advanced Chromatographic and Mass Spectrometric Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers higher resolution, sensitivity, and speed for the analysis of sugar acids. Techniques like ion mobility-mass spectrometry can provide an additional dimension of separation, which is particularly useful for distinguishing between isomers. nih.govnih.govfu-berlin.de

Biosensors for Real-Time Monitoring: The development of biosensors for the real-time monitoring of L-rhamnonic acid concentrations in fermentation broths would be a significant advancement. semanticscholar.orgdtic.milmdpi.comnih.govnih.gov These sensors could be based on enzymes like L-rhamnose dehydrogenase and would allow for precise control and optimization of the production process. semanticscholar.orgdtic.milmdpi.comnih.govnih.gov

Table 2: Advanced Analytical Methods for L-Rhamnonic Acid Studies

| Method | Principle | Potential Advantages for L-Rhamnonic Acid Analysis |

|---|---|---|

| UHPLC-MS | High-resolution liquid chromatography coupled with mass spectrometry. | Increased sensitivity, faster analysis times, and structural information. |

| Ion Mobility-MS | Separation of ions based on their size and shape in the gas phase. | Separation of isomers and improved structural characterization. nih.govnih.govfu-berlin.de |

| Enzyme-based Biosensors | Immobilized enzymes that generate a detectable signal in the presence of the target analyte. | Real-time, continuous monitoring of production processes. semanticscholar.orgdtic.milmdpi.comnih.govnih.gov |

Q & A

Q. How can computational models (e.g., DFT, molecular dynamics) predict L-rhamnonic acid’s interaction with enzymes like rhamnulose-1-phosphate aldolase?

- Methodological Answer : Use software like Gaussian or GROMACS to simulate binding affinities and transition states. Compare docking scores with experimental kinetic data (e.g., kcat/Km). Validate models via mutagenesis studies targeting active-site residues .

- Data Presentation : Include heatmaps of interaction energies and RMSD plots for conformational stability .

Q. What experimental designs are optimal for studying L-rhamnonic acid’s role in bacterial metabolic pathways?

- Methodological Answer : Use isotopically labeled ¹³C-L-rhamnonic acid in tracer studies. Combine metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) to map catabolic routes. Control for cross-feeding by using axenic cultures .

Q. How should researchers resolve conflicting data on L-rhamnonic acid’s antioxidant activity in vitro vs. in vivo?

- Methodological Answer : Conduct dose-response assays (e.g., DPPH radical scavenging) alongside cellular ROS assays. Account for bioavailability differences using membrane permeability tests (e.g., Caco-2 models). Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance .

Q. What strategies mitigate batch-to-batch variability in L-rhamnonic acid production via microbial fermentation?

- Methodological Answer : Optimize fermentation parameters (pH, aeration, carbon/nitrogen ratios) using response surface methodology (RSM). Implement real-time monitoring (e.g., dissolved O₂ probes) and QC checks via HPLC .

Methodological and Ethical Considerations

Q. How to ensure ethical compliance when using L-rhamnonic acid in animal studies?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Justify sample sizes via power analysis and obtain ethics committee approval. Report adverse events transparently .

Q. What frameworks (e.g., FINER criteria) ensure rigorous research questions about L-rhamnonic acid?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example: “Does L-rhamnonic acid modulate gut microbiota composition in a dysbiosis model?” meets FINER by addressing mechanistic novelty and clinical relevance .

Data Reporting Standards

- Tables : Use three-part tables (e.g., “Synthesis Parameters of L-Rhamnonic Acid”) with footnotes explaining abbreviations .

- Statistical Reporting : Report p-values to three decimal places; avoid “significant” without statistical backing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.